![molecular formula C9H13ClN2 B2919414 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole CAS No. 1856070-44-4](/img/structure/B2919414.png)
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole has been shown to have potential therapeutic applications in the treatment of cancer, particularly in combination with other immunotherapies. It has been shown to enhance the anti-tumor effects of checkpoint inhibitors and stimulate the immune system to attack cancer cells.
Wirkmechanismus
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole targets the adenosine A2A receptor, which is expressed on immune cells and has been shown to play a role in suppressing the immune response. By inhibiting this receptor, 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole can enhance the activity of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole has been shown to have a number of biochemical and physiological effects, including the inhibition of adenosine signaling, the upregulation of cytokine production, and the activation of immune cells. These effects contribute to the anti-tumor activity of 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific cancer type and patient population. Additionally, the optimal dosing and timing of 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole in combination with other immunotherapies is still being investigated.
Zukünftige Richtungen
Future research on 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole will likely focus on optimizing its use in combination with other immunotherapies, as well as identifying biomarkers that can predict patient response. Additionally, further studies are needed to determine the long-term safety and efficacy of 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole in clinical trials.
Synthesemethoden
The synthesis of 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole involves several steps, starting with the reaction of 2-amino-4-chloro-5-methylpyrimidine with cyclopentanone to form 2-amino-4-chloro-5-cyclopentyl-5-methylpyrimidine. This compound is then reacted with ethyl chloroformate and sodium hydride to form the corresponding carbamate, which is subsequently reacted with 1-methylimidazole to form 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole.
Eigenschaften
IUPAC Name |
5-chloro-1-cyclopentyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7-9(10)12(6-11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZDTAVPXJNFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.